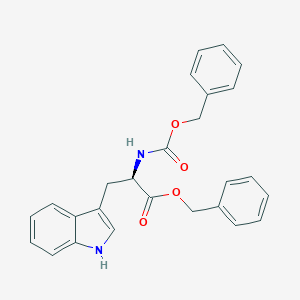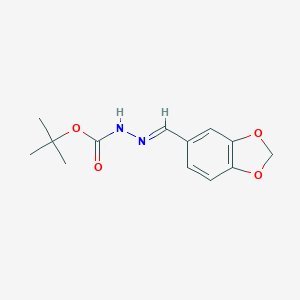![molecular formula C14H10ClFO2 B187998 2-[(2-クロロ-6-フルオロベンジル)オキシ]ベンズアルデヒド CAS No. 336880-01-4](/img/structure/B187998.png)
2-[(2-クロロ-6-フルオロベンジル)オキシ]ベンズアルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde” is a chemical compound with the molecular formula C14H10ClFO2 . It has a molecular weight of 264.68 g/mol . This compound is also known by other names such as “2-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde” and “2-[(2-Chloro-6-fluorobenzyl)oxy]benzenecarbaldehyde” among others .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10ClFO2/c15-12-5-3-6-13(16)11(12)9-18-14-7-2-1-4-10(14)8-17/h1-8H,9H2 . The Canonical SMILES structure is C1=CC=C(C(=C1)C=O)OCC2=C(C=CC=C2Cl)F .
Physical And Chemical Properties Analysis
This compound has a boiling point of 71-73°C . It has a computed XLogP3-AA value of 3.6, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds . Its exact mass and monoisotopic mass are both 264.0353354 g/mol . The topological polar surface area is 26.3 Ų . It has a complexity of 275 .
科学的研究の応用
作用機序
Action Environment:
Environmental factors (pH, temperature, etc.) influence its stability, efficacy, and toxicity. For instance:
References:
- Daniewski, A. R., Liu, W., Püntener, K., & Scalone, M. (2002). “Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid.” Organic Process Research & Development, 6(3), 220–224
- Naveen, S., et al. (2006). “Crystal Structure of 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile.” Analytical Sciences: X-ray Structure Analysis Online, 22, X291–X292
- Willstaedt, H. (1931). “Über Brom-Addition an substituierte Zimtsäuren.” Berichte der Deutschen Chemischen Gesellschaft (A and B Series), 64(10), 2688–2693
- Bunnett, J. F., Miles, J. H., & Nahabedian, K. V. (1961). “Kinetics and Mechanism of the Alkali Cleavage of 2,6-Dihalobenzaldehydes.” Journal of the American Chemical Society, 83(11), 2512–2516
実験室実験の利点と制限
2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde is its low cost. It is relatively inexpensive compared to other compounds used in laboratory experiments. Additionally, it is a versatile compound that can be used in a variety of applications.
However, there are also some limitations to using 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde. One of the main limitations is its toxicity. It is a toxic compound and should be handled with extreme caution. Additionally, it is a volatile compound and should be stored in a tightly sealed container.
将来の方向性
The use of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde in scientific research is growing, and there are a number of potential future directions for its use. One of the most promising areas of research is in drug discovery. 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde can be used as a starting material for the synthesis of various pharmaceuticals, including antibiotics, antivirals, and anti-cancer drugs. Additionally, it can be used in the synthesis of polymers for use in the manufacture of medical devices.
Another potential area of research is in the use of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde for the synthesis of polymers for use in the manufacture of optical materials. Additionally, 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde can be used in the synthesis of polymers for use in the production of nanomaterials. Finally, 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde can be used in the synthesis of polymers for use in the production of sensors and other electronic devices.
合成法
2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde can be synthesized through a number of methods. The most common method is the reaction of 2-chloro-6-fluorobenzaldehyde with a base such as sodium hydroxide. This reaction yields a colorless liquid that can then be purified by recrystallization or chromatography. Other methods of synthesis include the reaction of 2-chloro-6-fluorobenzaldehyde with an acid such as hydrochloric acid, as well as the reaction of 2-chloro-6-fluorobenzaldehyde with an amine such as triethylamine.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
特性
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-12-5-3-6-13(16)11(12)9-18-14-7-2-1-4-10(14)8-17/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCYBBHXCQYWTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=C(C=CC=C2Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351479 |
Source


|
| Record name | 2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
336880-01-4 |
Source


|
| Record name | 2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187915.png)
![3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B187916.png)
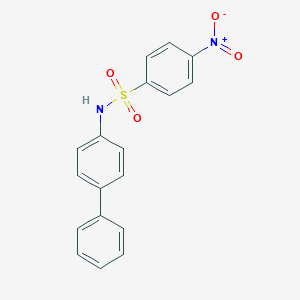

![4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione](/img/structure/B187926.png)
![4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B187927.png)
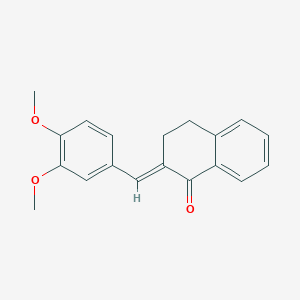
![3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B187930.png)
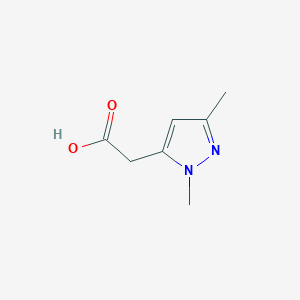
![3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea](/img/structure/B187933.png)
![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B187934.png)
